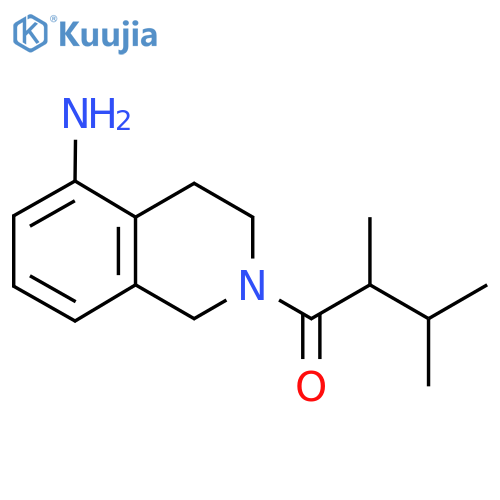Cas no 1496238-28-8 (1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one)

1496238-28-8 structure
商品名:1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one
CAS番号:1496238-28-8
MF:C15H22N2O
メガワット:246.347983837128
MDL:MFCD19566763
CID:5607544
PubChem ID:64032042
1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one 化学的及び物理的性質
名前と識別子
-
- EN300-843295
- 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one
- 1496238-28-8
- AKOS013348539
- 1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one
-
- MDL: MFCD19566763
- インチ: 1S/C15H22N2O/c1-10(2)11(3)15(18)17-8-7-13-12(9-17)5-4-6-14(13)16/h4-6,10-11H,7-9,16H2,1-3H3
- InChIKey: NBMCWVRVXDBIKJ-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C)C(C)C)N1CC2C=CC=C(C=2CC1)N
計算された属性
- せいみつぶんしりょう: 246.173213330g/mol
- どういたいしつりょう: 246.173213330g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 303
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 46.3Ų
1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-843295-10g |
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one |
1496238-28-8 | 10g |
$3929.0 | 2023-09-02 | ||
| Enamine | EN300-843295-2.5g |
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one |
1496238-28-8 | 95.0% | 2.5g |
$1791.0 | 2025-03-21 | |
| Enamine | EN300-843295-0.25g |
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one |
1496238-28-8 | 95.0% | 0.25g |
$840.0 | 2025-03-21 | |
| Enamine | EN300-843295-1.0g |
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one |
1496238-28-8 | 95.0% | 1.0g |
$914.0 | 2025-03-21 | |
| Enamine | EN300-843295-5.0g |
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one |
1496238-28-8 | 95.0% | 5.0g |
$2650.0 | 2025-03-21 | |
| Enamine | EN300-843295-0.5g |
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one |
1496238-28-8 | 95.0% | 0.5g |
$877.0 | 2025-03-21 | |
| Enamine | EN300-843295-0.1g |
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one |
1496238-28-8 | 95.0% | 0.1g |
$804.0 | 2025-03-21 | |
| Enamine | EN300-843295-0.05g |
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one |
1496238-28-8 | 95.0% | 0.05g |
$768.0 | 2025-03-21 | |
| Enamine | EN300-843295-10.0g |
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one |
1496238-28-8 | 95.0% | 10.0g |
$3929.0 | 2025-03-21 | |
| Enamine | EN300-843295-5g |
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one |
1496238-28-8 | 5g |
$2650.0 | 2023-09-02 |
1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one 関連文献
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
1496238-28-8 (1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3-dimethylbutan-1-one) 関連製品
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
